molecular formula C7H4ClN3 B1592607 6-Chloropyrido[3,4-D]pyrimidine CAS No. 202273-25-4

6-Chloropyrido[3,4-D]pyrimidine

Cat. No. B1592607
M. Wt: 165.58 g/mol
InChI Key: OGOPAVRSPJYRLS-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,4-D]pyrimidine (6-Cl-PPD) is a heterocyclic compound, containing both nitrogen and chlorine atoms, that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. 6-Cl-PPD has a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-bacterial activities. It is also known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormone-like substances involved in inflammation and pain. 6-Cl-PPD has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

1. Antagonists of the Human Chemokine Receptor CXCR2

  • Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine analogues have been explored as antagonists of the human chemokine receptor CXCR2 . This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer .
  • Methods of Application : The study involved exploring the structure–activity relationship (SAR) and improving the CXCR2 antagonistic potency of this pyrido[3,4-D]pyrimidine via systematic structural modifications of the substitution pattern .
  • Results or Outcomes : The study identified a 6-furanyl-pyrido[3,4-D]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .

2. Anti-inflammatory Activities

  • Summary of Application : Pyrimidines, including 6-Chloropyrido[3,4-D]pyrimidine, have shown a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Synthesis of Fused Pyrimidines

  • Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine is used as a precursor in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and others .
  • Methods of Application : The synthesis involves hetero-annulation reactions using o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
  • Results or Outcomes : The synthesis of these fused pyrimidines has led to the development of compounds with a wide spectrum of biological activity .

4. PI3K Inhibitors

  • Summary of Application : Compounds possessing the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, which includes 6-Chloropyrido[3,4-D]pyrimidine, have been designed as potential PI3K inhibitors .
  • Methods of Application : The synthesis involves the design of compounds based on the lead compound LY294002 .
  • Results or Outcomes : The synthesized compounds have shown potential as PI3K inhibitors .

5. Synthesis of Pyrido[2,3-d]pyrimidines

  • Summary of Application : 6-Chloropyrido[3,4-D]pyrimidine is used as a precursor in the synthesis of pyrido[2,3-d]pyrimidines .
  • Methods of Application : The synthesis involves hetero-annulation reactions using o-aminopyrimidine aldehydes .
  • Results or Outcomes : The synthesis of these pyrimidines has led to the development of compounds with a wide spectrum of biological activity .

6. PI3K Inhibition

  • Summary of Application : Compounds possessing the 4-(pyrido[4,3-d]pyrimidin-2-yl)morpholine scaffold, which includes 6-Chloropyrido[3,4-D]pyrimidine, have been designed as potential PI3K inhibitors .
  • Methods of Application : The synthesis involves the design of compounds based on the lead compound LY294002 .
  • Results or Outcomes : The synthesized compounds have shown potential as PI3K inhibitors .

properties

IUPAC Name

6-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPAVRSPJYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627851
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrido[3,4-D]pyrimidine

CAS RN

202273-25-4
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
6
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
H Zhang, J Wang, Y Shen, HY Wang, WM Duan… - European Journal of …, 2018 - Elsevier
Targeting acquired drug resistance is the major challenge in the treatment of EGFR-driven non-small cell lung cancer (NSCLC). In this study, a novel class of compounds containing …
Number of citations: 40 www.sciencedirect.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a …
Number of citations: 1 www.mdpi.com
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
M Ma, Y Feng, SQ Zhang, W Duan, L Gao… - Future Medicinal …, 2023 - Future Science
Aim: In our study compounds with pyrido[3,2-d]pyrimidine and pyrido[3,4-d]pyrimidine were designed, synthesized and evaluated for their biological activity against hematologic tumors. …
Number of citations: 1 www.future-science.com
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
Natriuretic peptide receptor A (NPR-A) agonists were evaluated in vivo by optimizing the structure of quinazoline derivatives to improve agonistic activity for rat NPR-A. A 1,4-Cis-…
Number of citations: 12 www.sciencedirect.com

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